molecular formula C16H25NO7 B11963818 1-Adamantanamine citrate

1-Adamantanamine citrate

Cat. No.: B11963818
M. Wt: 343.37 g/mol
InChI Key: ZPKYUPBKCZEQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 1-Adamantanamine citrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: NaOH in aqueous solution or KOtBu in anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of adamantane derivatives with reduced functional groups.

    Substitution: Formation of substituted adamantane derivatives.

Mechanism of Action

1-Adamantanamine citrate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its dual role as an antiviral and antiparkinsonian agent. Its ability to inhibit the M2 proton channel and modulate neurotransmitter release sets it apart from other compounds in its class .

Comparison with Similar Compounds

  • Memantine
  • Rimantadine
  • Amantadine hydrochloride

Properties

Molecular Formula

C16H25NO7

Molecular Weight

343.37 g/mol

IUPAC Name

adamantan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C10H17N.C6H8O7/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-9H,1-6,11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

ZPKYUPBKCZEQPB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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